molecular formula C12H20O4 B14399567 Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate CAS No. 88377-35-9

Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate

Cat. No.: B14399567
CAS No.: 88377-35-9
M. Wt: 228.28 g/mol
InChI Key: BYXNJCHFSTWNKJ-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is an organic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of an ethyl ester group attached to a cyclopentane ring, which is further substituted with an acetyloxyethyl group. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate typically involves the esterification of cyclopentane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxyethyl group can be introduced through an acetylation reaction using acetic anhydride and a base such as pyridine. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and acetyloxy groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclopentane-1-carboxylate: Lacks the acetyloxyethyl group, resulting in different chemical properties.

    1-Acetoxyethyl cyclopentane: Similar structure but without the ester group, affecting its reactivity and applications.

Uniqueness

Ethyl 1-[1-(acetyloxy)ethyl]cyclopentane-1-carboxylate is unique due to the presence of both ester and acetyloxyethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88377-35-9

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

ethyl 1-(1-acetyloxyethyl)cyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O4/c1-4-15-11(14)12(7-5-6-8-12)9(2)16-10(3)13/h9H,4-8H2,1-3H3

InChI Key

BYXNJCHFSTWNKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)C(C)OC(=O)C

Origin of Product

United States

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